2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione
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Overview
Description
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione is an organic compound that belongs to the class of cyclopropenes This compound is characterized by a cyclopropene ring substituted with a phenyl group and a di(propan-2-yl)amino group, along with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of phenylacetylene with di(propan-2-yl)amine in the presence of a suitable catalyst, followed by the introduction of a thione group through sulfurization reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl group or the amino group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate.
EA-2192: S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate.
QL: O-(2-diisopropylaminoethyl) O’-ethyl methylphosphonite.
Uniqueness
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione is unique due to its cyclopropene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its combination of a phenyl group, di(propan-2-yl)amino group, and thione functional group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61077-45-0 |
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Molecular Formula |
C15H19NS |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C15H19NS/c1-10(2)16(11(3)4)14-13(15(14)17)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
KUBZZEXNGWSJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C1=S)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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